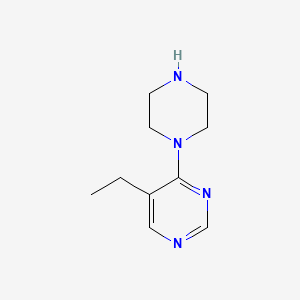

5-Ethyl-4-(piperazin-1-yl)pyrimidine

Vue d'ensemble

Description

“5-Ethyl-4-(piperazin-1-yl)pyrimidine” is a chemical compound that is a derivative of pyrimidinylpiperazine . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In another study, a round bottom flask, piperazine was added to a solution and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized . The synthesis involved various steps including the addition of piperazine to a solution, followed by the addition of potassium carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been documented. For instance, it has a molecular weight of 200.67 and its IUPAC name is 5-(piperazin-1-yl)pyrimidine hydrochloride .Applications De Recherche Scientifique

1. Serotonin Receptor Research

5-Ethyl-4-(piperazin-1-yl)pyrimidine derivatives, such as those explored in Strekowski et al. (2016), are significant in understanding serotonin (5-HT7) receptors. These derivatives, including ethylpyrimidine analogs, demonstrate high 5-HT7 binding affinity and show antagonistic properties, making them valuable in the study of dual 5-HT7/5-HT2AR ligands and multi-receptor agents (Strekowski et al., 2016).

2. Antiproliferative Effect on Cancer Cell Lines

Mallesha et al. (2012) synthesized derivatives of this compound and evaluated their antiproliferative effect against human cancer cell lines. Certain compounds showed promising activity, indicating potential as anticancer agents (Mallesha et al., 2012).

3. Insecticide Development

The study by Cai et al. (2010) utilized a derivative of this compound as a lead compound for novel insecticides, demonstrating growth-inhibiting activities against armyworm. This research shows its potential in developing insecticides with new modes of action (Cai et al., 2010).

4. Development of Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored derivatives of this compound for their anti-inflammatory and analgesic properties. Compounds showed significant COX-2 inhibition, providing a basis for the development of new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

5. Synthesis of Radio- and Stable-Isotope-Labeled Compounds

Zhang et al. (2005) reported on the synthesis of radio- and stable-isotope-labeled compounds based on this compound, which were investigated as potential inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor in cancer treatment (Zhang et al., 2005).

6. Antihistaminic Activity Research

Rahaman et al. (2009) synthesized novel pyrimidines, including derivatives of this compound, and evaluated their antihistaminic activity. These compounds showed significant histamine inhibition, suggesting potential in antihistaminic drug development (Rahaman et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 5-Ethyl-4-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

This compound interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, and it is considered a selective AChE inhibitor . The mechanism of inhibition against AChE is analyzed as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests that it may have favorable adme properties that allow it to reach its target in the brain .

Result of Action

The inhibition of AChE by this compound results in enhanced cholinergic transmission, which can alleviate the symptoms of diseases characterized by decreased cholinergic activity, such as AD . The compound’s selective inhibition of AChE suggests that it may have fewer side effects compared to non-selective AChE inhibitors .

Safety and Hazards

Orientations Futures

The future directions for the study of “5-Ethyl-4-(piperazin-1-yl)pyrimidine” and similar compounds are promising. They have potential therapeutic use for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases . Moreover, the potential therapeutic role of these compounds to avoid both immunoescaping of tumor cells and tumor development is well documented .

Analyse Biochimique

Biochemical Properties

5-Ethyl-4-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory effects . The inhibition of these enzymes is crucial in the context of neurodegenerative diseases, where acetylcholinesterase inhibitors are used to enhance cholinergic neurotransmission. Additionally, this compound has been found to interact with G protein-coupled receptors, specifically adenosine A2A receptors, where it acts as an inverse agonist . These interactions highlight the compound’s potential in modulating neurotransmitter systems and influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective and anti-neuroinflammatory properties . It reduces the expression of endoplasmic reticulum chaperones and apoptosis markers, thereby promoting cell survival. Furthermore, this compound influences cell signaling pathways by inhibiting the NF-kB inflammatory pathway, which is pivotal in regulating immune responses and inflammation . These cellular effects underscore the compound’s potential in treating neurodegenerative and inflammatory conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of acetylcholinesterase and butyrylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s structural compatibility with the enzyme’s active site. Additionally, this compound interacts with adenosine A2A receptors, where it acts as an inverse agonist, reducing the receptor’s activity and downstream signaling . These molecular interactions contribute to the compound’s therapeutic potential in modulating neurotransmitter systems and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical properties over extended periods . Degradation may occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound continues to exert its neuroprotective and anti-inflammatory effects, with no significant loss of activity . These findings suggest that the compound is suitable for prolonged use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, adverse effects such as hepatotoxicity and gastrointestinal disturbances have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound undergoes hydroxylation and other phase I metabolic reactions, leading to the formation of metabolites that are further processed by phase II conjugation reactions. These metabolic pathways are crucial for the compound’s biotransformation and elimination from the body. Additionally, this compound influences metabolic flux by modulating enzyme activity and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse across cell membranes, facilitating its intracellular accumulation. Additionally, binding to plasma proteins influences its distribution and bioavailability. These transport and distribution mechanisms are essential for the compound’s therapeutic efficacy and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, it may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals. These localization patterns are crucial for the compound’s activity and function within cells.

Propriétés

IUPAC Name |

5-ethyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-9-7-12-8-13-10(9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVMKYWJWNXDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)